1-(1-Aminocyclobutyl)ethan-1-one
Description
1-(1-Aminocyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring an amino group attached to the cyclobutyl ring. This compound combines the strained cyclobutane ring system with a reactive ketone and a polar amino group, making it a versatile intermediate in organic synthesis and drug discovery. Though direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 |
InChI Key |
SCRXLLZZBGAUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor followed by amination. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the aminocyclobutyl ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-(1-Aminocyclobutyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(1-Aminocyclobutyl)ethan-1-one with key analogs from the evidence:
Physical and Chemical Properties
- Polarity and Solubility: The amino group in this compound increases its polarity compared to non-polar analogs like 1-(1-Methylcyclobutyl)ethan-1-one . This enhances solubility in aqueous or polar solvents, critical for biological applications.
- Melting Points: Sulfone-containing analogs (e.g., 1f in ) exhibit higher melting points (137–138°C) due to strong intermolecular forces, suggesting that the amino group in the target compound may similarly elevate its melting point .
- Stability : The strained cyclobutane ring may reduce thermal stability compared to cyclohexane or aromatic analogs (e.g., benzofuran derivatives in ).
Pharmacological Potential
- Drug Intermediate: The compound’s amino and ketone groups make it a candidate for derivatization into bioactive molecules. For example, Foretinib synthesis () involves similar ketone intermediates in multi-step protocols .
- Targeted Binding: Docking studies in highlight the importance of ketone orientation in ligand-receptor interactions, suggesting that the amino-cyclobutyl group could optimize steric and electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
